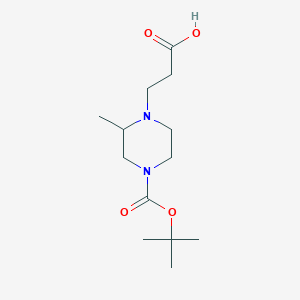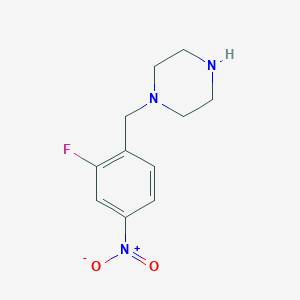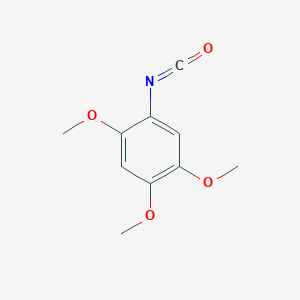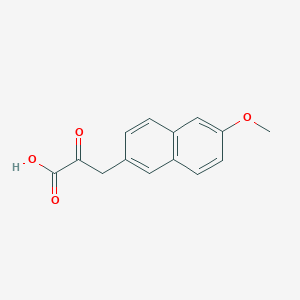
1-(2-Methoxyethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO It is a cyclohexane derivative where an amine group is attached to the first carbon of the cyclohexane ring, and a 2-methoxyethyl group is attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methoxyethylamine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic attack on the carbonyl carbon of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts such as palladium or nickel can also be employed to improve reaction rates and selectivity. The reaction conditions are optimized to ensure high purity and yield of the desired product, with careful control of temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonyl chlorides (e.g., tosyl chloride)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexanol derivatives
Substitution: Various substituted cyclohexane derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethyl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyethyl)cyclohexan-1-amine can be compared with other cyclohexane derivatives, such as:
Cyclohexanamine: Lacks the 2-methoxyethyl group, resulting in different chemical and biological properties.
1-(2-Hydroxyethyl)cyclohexan-1-amine: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-(2-Chloroethyl)cyclohexan-1-amine:
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
1-(2-methoxyethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO/c1-11-8-7-9(10)5-3-2-4-6-9/h2-8,10H2,1H3 |
InChI-Schlüssel |
JQQPURDPILDPIL-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(CCCCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)
